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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-ol

Cat. No.: B096106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Phenylisoxazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials
science. Due to the limited availability of published spectroscopic data for this specific
molecule, this guide presents predicted values and characteristics based on the analysis of
closely related analogues, primarily 3,5-diphenylisoxazole. The information herein is intended
to serve as a reference for the identification and characterization of 4-Phenylisoxazol-5-ol and
its derivatives.

Predicted Spectroscopic Data of 4-Phenylisoxazol-
5-ol

4-Phenylisoxazol-5-ol can exist in tautomeric forms, primarily the -ol form and the isoxazol-5-
one form. The spectroscopic data will reflect the predominant tautomer under the experimental
conditions. The following data is predicted for the 4-Phenylisoxazol-5-ol tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the phenyl protons and the hydroxyl proton. The chemical shift of the hydroxyl proton can be
highly variable depending on the solvent and concentration.
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13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbons of the
phenyl ring and the isoxazole ring. The chemical shifts of the isoxazole ring carbons are
characteristic of this heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Phenylisoxazol-5-ol is expected to exhibit characteristic absorption
bands for the O-H, C=N, C=C, and C-O functional groups. The broadness of the O-H stretch
will be indicative of hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular
weight of the compound. Fragmentation patterns will be indicative of the isoxazole ring and the
phenyl substituent.

Spectroscopic Data of a Related Analogue: 3,5-
Diphenylisoxazole

To provide a tangible reference, the following tables summarize the spectroscopic data for 3,5-
diphenylisoxazole, a structurally related compound.[1] This data can be used as a benchmark

for interpreting the spectra of 4-Phenylisoxazol-5-ol, keeping in mind the electronic effects of
the hydroxyl group and the different substitution pattern.

ble 1: [ Diphenyli le[1]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.91-7.81 m 4H Aromatic Protons
7.53-7.43 m 6H Aromatic Protons
6.84 s 1H Isoxazole-H (at C4)

Table 2: 13C NMR Data for 3,5-Diphenylisoxazole[1]
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Chemical Shift (8) ppm Assignment
170.3 C5
162.9 C3

130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7,
125.7

Aromatic Carbons

97.4 C4

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for isoxazole
derivatives.

NMR Spectroscopy

High-resolution 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz
spectrometer.[2] Samples are dissolved in a deuterated solvent such as CDCI3 or DMSO-d6,
with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2] For
unambiguous signal assignment, two-dimensional NMR techniques like COSY, HSQC, and
HMBC can be employed.[3]

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR)
spectrometer.[4] Samples can be prepared as KBr pellets for solids or as thin films for oils. The
spectra are typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry

Mass spectra are generally acquired using an electron ionization (El) or electrospray ionization
(ESI) source.[2] High-resolution mass spectrometry (HRMS) is used to determine the exact
mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the characterization of a synthesized
compound like 4-Phenylisoxazol-5-ol using various spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylisoxazol-5-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096106#4-phenylisoxazol-5-ol-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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